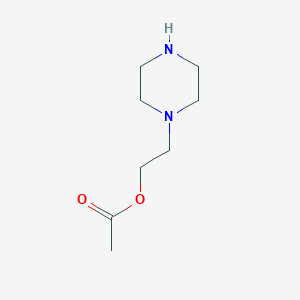
(25S)-5beta-spirostan-3beta-yl beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25S)-5beta-spirostan-3beta-yl beta-D-glucoside is a steroidal saponin compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is extracted from various plant species, including Asparagus racemosus, Asparagus adscendens, and Chlorophytum borivilianum.
Applications De Recherche Scientifique
Steroidal Oligoglycosides Research
(25S)-5beta-spirostan-3beta-yl beta-D-glucoside is a component of steroidal oligoglycosides found in various plants. Research has identified its presence and roles in different species:
Allium tuberosum : Identified steroidal oligoglycosides, including (25S)-5beta-spirostan-3beta-yl beta-D-glucoside, have been isolated from the seeds of Allium tuberosum. These compounds are obtained after enzymatic hydrolysis and have potential applications in pharmacology due to their unique structures (Ikeda, Tsumagari, & Nohara, 2000).
Asparagus officinalis : Studies on Asparagus officinalis roots have led to the isolation of steroidal saponins, including derivatives of (25S)-5beta-spirostan-3beta-yl beta-D-glucoside. These compounds' unique structures contribute to the research on natural product chemistry and potential therapeutic applications (Huang & Kong, 2006).
Allium nutans : Research on Allium nutans has yielded steroidal glycosides, indicating the presence of (25S)-5beta-spirostan-3beta-yl beta-D-glucoside. These findings contribute to understanding the plant's chemical composition and its potential commercial use for extracting steroidal saponins (Akhov, Musienko, Piacente, Pizza, & Oleszek, 1999).
Cytotoxic and Medicinal Potential
Research also focuses on the cytotoxic and medicinal potential of compounds related to (25S)-5beta-spirostan-3beta-yl beta-D-glucoside:
Cytotoxic Activity : Compounds similar to (25S)-5beta-spirostan-3beta-yl beta-D-glucoside have shown cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy (Kim, Kim, Seong, Oh, Lee, Bang, Seong, & Song, 2005).
Antinociceptive and Anti-inflammatory Properties : Studies have demonstrated that steroidal saponins, including (25S)-5beta-spirostan-3beta-yl beta-D-glucoside derivatives, possess significant analgesic and anti-inflammatory activities, pointing towards their potential use in pain and inflammation management (Moharram & El-Shenawy, 2007).
Propriétés
Numéro CAS |
14835-43-9 |
|---|---|
Nom du produit |
(25S)-5beta-spirostan-3beta-yl beta-D-glucoside |
Formule moléculaire |
C33H54O8 |
Poids moléculaire |
578.8 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33+/m0/s1 |
Clé InChI |
ZNEIIZNXGCIAAL-TXUJEBAWSA-N |
SMILES isomérique |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |
melting_point |
245-247°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



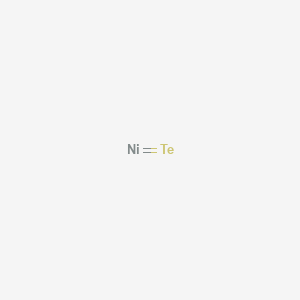
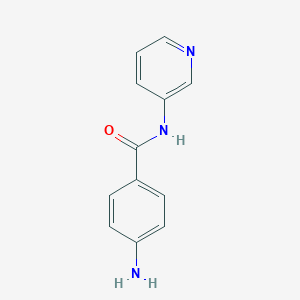
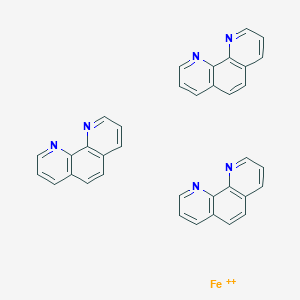
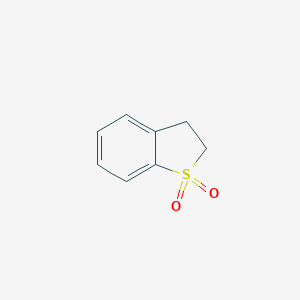
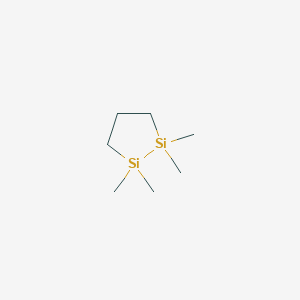
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)
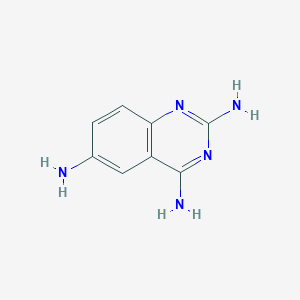
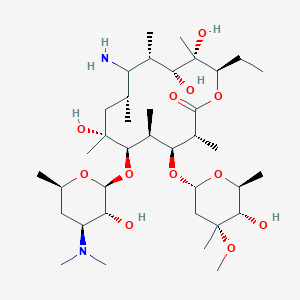
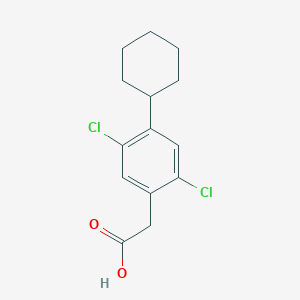
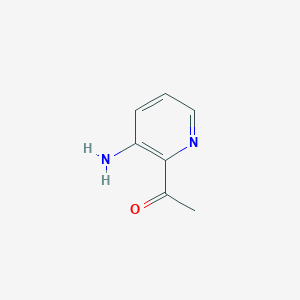
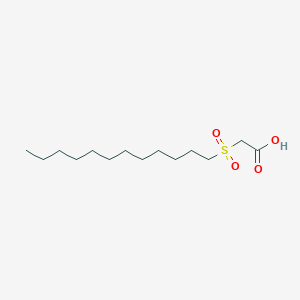
![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
